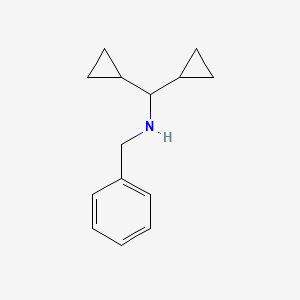
N-benzyl-1,1-dicyclopropylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1,1-dicyclopropylmethanamine: is an organic compound with the molecular formula C14H19N . It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to a methanamine group substituted with two cyclopropyl rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,1-dicyclopropylmethanamine typically involves the reaction of benzylamine with cyclopropylmethanamine under specific conditions. One common method includes the use of a catalytic hydrogenation process where benzylamine and cyclopropylmethanamine are reacted in the presence of a hydrogenation catalyst such as Raney nickel . The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: N-benzyl-1,1-dicyclopropylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-1,1-dicyclopropylmethanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of N-benzyl-1,1-dicyclopropylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the cyclopropyl rings contribute to its stability and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Comparación Con Compuestos Similares
- N-benzyl-1-cyclopropylmethanamine
- N-benzyl-N-methyl-1-phenylmethanamine
- 1-benzyl-1H-triazole derivatives
Comparison: N-benzyl-1,1-dicyclopropylmethanamine is unique due to the presence of two cyclopropyl rings, which impart distinct steric and electronic properties compared to similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C14H19N |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
N-benzyl-1,1-dicyclopropylmethanamine |
InChI |
InChI=1S/C14H19N/c1-2-4-11(5-3-1)10-15-14(12-6-7-12)13-8-9-13/h1-5,12-15H,6-10H2 |
Clave InChI |
VSVGWTNFCXMOEU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2CC2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




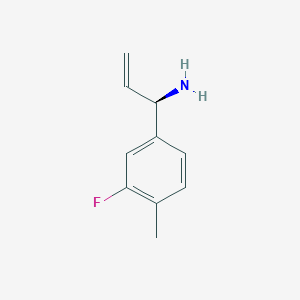
![3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15236152.png)
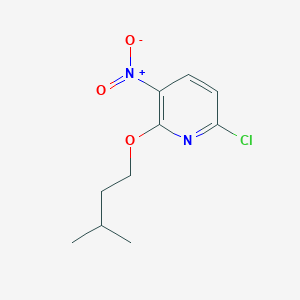

![Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15236175.png)
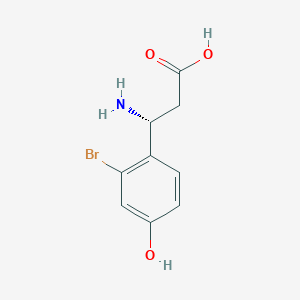

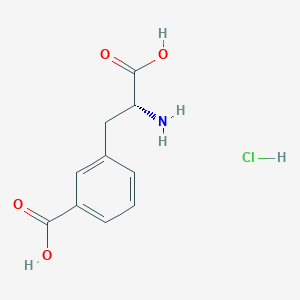

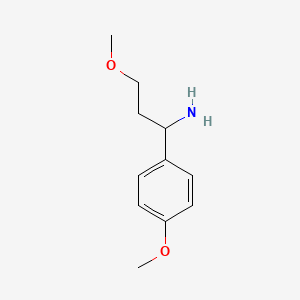
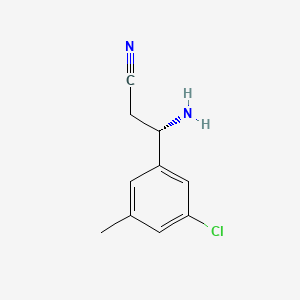
![1-(2-Hydroxy-2-methylpropyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236221.png)
